molecular formula C13H10ClNO2 B1647048 4-(4-Chlorophenoxy)benzaldehyde oxime CAS No. 262862-70-4

4-(4-Chlorophenoxy)benzaldehyde oxime

Cat. No. B1647048
CAS RN: 262862-70-4
M. Wt: 247.67 g/mol
InChI Key: XLAAMNHYXQWXPI-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenoxy)benzaldehyde oxime” can be inferred from its name and the general structure of oximes. Oximes have a C=N-OH group, and in this case, it would be attached to the carbon of the aldehyde group in “4-(4-Chlorophenoxy)benzaldehyde”. The “4-Chlorophenoxy” part indicates a chlorine atom and a phenoxy group (a phenyl ring attached to an oxygen atom) on the 4th carbon of the benzene ring .

Scientific Research Applications

Oxidative Degradation of Organic Pollutants

Chromate-induced Activation of Hydrogen Peroxide : A study by Bokare and Choi (2010) explored the use of chromate as an activator of hydrogen peroxide (H2O2) for the oxidative degradation of 4-chlorophenol (4-CP) at circumneutral pH. This innovative process, active over a wide pH range, contrasts traditional Fenton-based activations and demonstrates potential for treating chromate-contaminated wastewaters with recalcitrant organic compounds. The study provided evidence of the generation of HO• radicals responsible for the degradation of organic compounds, highlighting a viable advanced oxidation process (Bokare & Choi, 2010).

Advanced Oxidation Process Based on the Cr(III)/Cr(VI) Redox Cycle : Bokare and Choi (2011) further investigated the oxidative degradation of aqueous organic pollutants, using the concurrent H2O2-mediated transformation of Cr(III) to Cr(VI). This process, exhibiting maximum oxidative capacity at neutral and near-alkaline pH, leverages the dual role of H2O2 as both an oxidant of Cr(III) and a reductant of Cr(VI), establishing a reusable redox cycle of Cr(III)-Cr(VI)-Cr(III) for generating HO• radicals. This study proposes an effective advanced oxidation process operating over a wide pH range, using the Cr(III)/H2O2 and Cr(VI)/H2O2 reactions either concurrently or sequentially (Bokare & Choi, 2011).

Novel Fluorescence Probes for Detecting Reactive Oxygen Species

Development of Novel Fluorescence Probes : Setsukinai et al. (2003) designed and synthesized novel fluorescence probes, 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (•OH) and reactive intermediates of peroxidase. These probes offer a new method for differentiating hROS from other reactive oxygen species, providing tools for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

properties

IUPAC Name

(NE)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-3-7-13(8-4-11)17-12-5-1-10(2-6-12)9-15-16/h1-9,16H/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAAMNHYXQWXPI-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenoxy)benzaldehyde oxime
Reactant of Route 2
4-(4-Chlorophenoxy)benzaldehyde oxime
Reactant of Route 3
4-(4-Chlorophenoxy)benzaldehyde oxime
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenoxy)benzaldehyde oxime
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenoxy)benzaldehyde oxime
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenoxy)benzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.